![molecular formula C7H7N3O B2402393 (1H-pyrazolo[4,3-b]pyridin-3-yl)méthanol CAS No. 1785566-87-1](/img/structure/B2402393.png)

(1H-pyrazolo[4,3-b]pyridin-3-yl)méthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

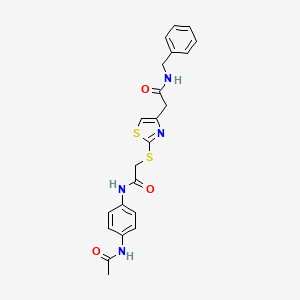

(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol consists of a pyrazole ring fused to a pyridine ring, with a methanol group attached to the third position of the pyrazole ring.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

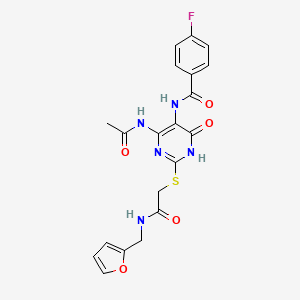

The primary targets of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .

Mode of Action

(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol interacts with its targets, the TRKs, by inhibiting their activity . Once activated, the intramembrane kinase domain of TRKs is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . This compound inhibits this activation, thus preventing the associated cellular proliferation, differentiation, and survival .

Biochemical Pathways

The biochemical pathways affected by (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol are those downstream of the TRKs, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9

Result of Action

The result of the action of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol is the inhibition of the kinase activity of TRKs . This leads to the suppression of the activation of downstream signals of TRKs, both in vitro and in vivo . This suppression can inhibit the proliferation of certain cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol typically involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This reaction proceeds through an asymmetric Friedel–Crafts-type alkylation/cyclization, yielding the desired pyrazolopyridine analogues with high enantioselectivity . Another common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which is a general and extensible technology for constructing this heterocyclic system .

Industrial Production Methods

Industrial production methods for (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride or sodium borohydride for reduction reactions, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are often carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Halogenated, alkylated, or arylated derivatives of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol.

Comparaison Avec Des Composés Similaires

(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol can be compared with other similar compounds in the pyrazolopyridine family, such as:

1H-pyrazolo[3,4-b]pyridines: These compounds have a similar structure but differ in the position of the nitrogen atoms in the pyrazole ring.

1H-pyrrolo[2,3-b]pyridines: These compounds have a pyrrole ring fused to a pyridine ring and exhibit different biological activities.

The uniqueness of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol lies in its specific substitution pattern and its potent inhibitory activity against TRKs, making it a promising candidate for further research and development in medicinal chemistry.

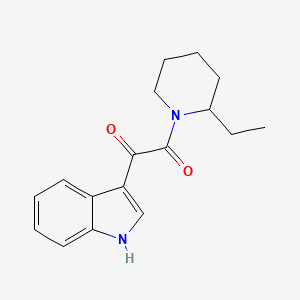

Propriétés

IUPAC Name |

2H-pyrazolo[4,3-b]pyridin-3-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-4-6-7-5(9-10-6)2-1-3-8-7/h1-3,11H,4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVJESDKPPONGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2N=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2402315.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide](/img/structure/B2402316.png)

![1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2402321.png)

![(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2402326.png)

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2402327.png)

![Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2402328.png)

![6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate](/img/structure/B2402331.png)